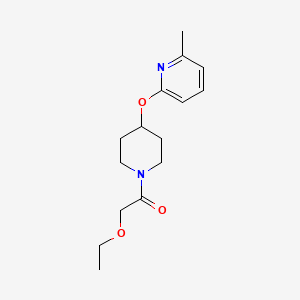

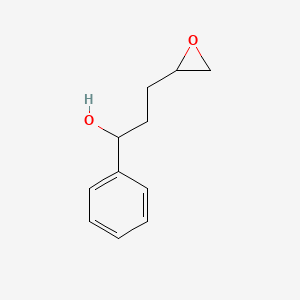

![molecular formula C18H17N3O3 B2865334 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-87-0](/img/structure/B2865334.png)

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide” is a derivative of indole . Indole is a core structure of many bioactive compounds due to its high affinity to bind with most biological targets . It is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution .

Synthesis Analysis

The synthesis of indole derivatives, such as “4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis

Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They are often involved in reactions such as Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Wissenschaftliche Forschungsanwendungen

Reductive Chemistry and Cytotoxicity

The novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, structurally related to nitrobenzamides, demonstrates selective toxicity for hypoxic cells. Its toxicity appears to be due to the oxygen-inhibited enzymatic reduction of its nitro groups, offering insights into the design of hypoxia-selective cytotoxins for cancer therapy (Palmer et al., 1995).

Crystal Engineering with Hydrogen and Halogen Bonds

Research into crystal engineering utilizing hydrogen bonds and halogen bonds in nitrobenzamide derivatives, such as the study of 4-nitrobenzamide complexes, provides foundational knowledge for designing new materials with specific physical properties. This area of study has implications for pharmaceutical development and materials science (Saha et al., 2005).

Antitumor Agents and Cell Cytotoxicity

The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins, like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, show significant advancements in the design of antitumor agents. These compounds exhibit variable cytotoxicity to tumor cells under hypoxic conditions, contributing to the development of more effective cancer treatments (Palmer et al., 1996).

Chemotherapeutic Activity

The study of 4-iodo-3-nitrobenzamide and its reduction to 4-iodo-3-nitrosobenzamide highlights the potential for developing novel chemotherapeutic agents. These compounds show promise in inducing cell death in tumor cells, which could lead to new cancer treatment options (Mendeleyev et al., 1995).

Interaction with Metal Ions

The selective reduction in fluorescence emissions of N-(methylthiazol-2-yl)nitrobenzamide isomers upon interaction with specific metal ions like Cu2+ and Fe2+/Fe3+ opens up possibilities for applications in sensing and detection technologies. This research could lead to the development of novel diagnostic tools and sensors (Phukan et al., 2015).

Zukünftige Richtungen

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The development of efficient synthetic methods for indole derivatives is an active area of research . The future may see the discovery of new indole derivatives with potent biological activities and their application in the treatment of various diseases .

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , playing a significant role in cell biology .

Mode of Action

It’s worth noting that indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives are known to impact a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

One study has shown that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin

Eigenschaften

IUPAC Name |

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11-3-5-14(9-17(11)21(23)24)18(22)19-10-13-4-6-16-15(8-13)7-12(2)20-16/h3-9,20H,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOBJRPGWMANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2865254.png)

![4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865256.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride](/img/structure/B2865262.png)

![2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2865265.png)

![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2865270.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2865272.png)